molecular formula C19H20ClNO3S2 B2609169 7-(2-Chlorophenyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane CAS No. 1797205-38-9

7-(2-Chlorophenyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane

Cat. No. B2609169
CAS RN: 1797205-38-9
M. Wt: 409.94
InChI Key: ITQDICAGIWNAQK-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that includes a 2-chlorophenyl group, a 2,3-dihydrobenzofuran group, a sulfonyl group, and a 1,4-thiazepane ring .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups around the 1,4-thiazepane ring. The exact structure would depend on the specifics of the synthesis .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound would undergo. The reactivity of the compound would be influenced by the presence of the sulfonyl group and the 2-chlorophenyl and 2,3-dihydrobenzofuran groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar, while the 2-chlorophenyl and 2,3-dihydrobenzofuran groups could contribute to its aromaticity .

Scientific Research Applications

Synthesis and Antiviral Activity

A related compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, has been synthesized and shown to possess certain anti-tobacco mosaic virus activity (Chen et al., 2010).

Alkylation and Oxidation

6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, a related compound, has been prepared and explored for its reactivity, including alkylation and oxidation processes (Ohkata et al., 1985).

Antitumor Evaluation

Indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and other pharmacophores have been synthesized, with certain compounds showing promising broad-spectrum antitumor activity (Rostom, 2006).

Cyclic Sulfonamide Synthesis

Research has been conducted on the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions, producing compounds like a histamine H3 receptor antagonist (Greig et al., 2001).

Oxidation of α-Sulfonyl Selenides

α-Sulfonyl selenides, similar in structure to the compound , have been studied for their oxidation properties, leading to the formation of selenolesters (Yi & Kim, 1999).

Synthesis and Bioactivity of Sulfone Derivatives

Sulfone derivatives containing dichlorophenyl substituted 1,3,4-oxadiazole/thiadiazole moiety have been synthesized, exhibiting moderate to good antifungal activity (Xu et al., 2011).

Synthesis and Antibacterial/Antifungal Activity

New series of benzothiazole pyrimidine derivatives have been synthesized, showing excellent in vitro antibacterial and antifungal activity (Maddila et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially be used in a variety of applications, depending on its physical and chemical properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

7-(2-chlorophenyl)-4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S2/c20-17-4-2-1-3-16(17)19-7-9-21(10-12-25-19)26(22,23)15-5-6-18-14(13-15)8-11-24-18/h1-6,13,19H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQDICAGIWNAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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